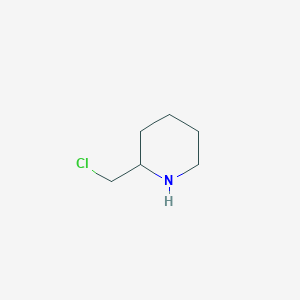

2-(Chloromethyl)piperidine

説明

2-(Chloromethyl)piperidine (CAS 56098-50-1) is a piperidine derivative with a chloromethyl (-CH₂Cl) group attached to the second carbon of the six-membered saturated amine ring. Its molecular formula is C₆H₁₂ClN, with a molar mass of 133.62 g/mol. Key physicochemical properties include a boiling point of 190°C, density of 0.990 g/cm³, and a flash point of 68°C . This compound is primarily used as a synthetic intermediate in pharmaceuticals, such as in the synthesis of Kv1.5 potassium channel modulators (e.g., DDO-02001 and DDO-02002), where it reacts with benzyl bromide or heterocyclic chloromethyl compounds .

特性

IUPAC Name |

2-(chloromethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSASUXNWKPPGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the chloromethyl group facilitated by the presence of hydrochloric acid.

Another method involves the use of chloromethyl methyl ether in the presence of a base such as sodium hydroxide. This reaction also yields this compound under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques further enhances the industrial production of this compound.

化学反応の分析

Types of Reactions

2-(Chloromethyl)piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding piperidine N-oxides.

Reduction Reactions: Reduction of this compound can lead to the formation of piperidine derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild to moderate conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution Reactions: Products include azido-piperidines, thiocyanato-piperidines, and various amine derivatives.

Oxidation Reactions: The major product is piperidine N-oxide.

Reduction Reactions: Reduced piperidine derivatives with different functional groups are formed.

科学的研究の応用

Medicinal Chemistry

Potential Therapeutic Uses:

The compound has been investigated for its potential in developing pharmaceuticals due to its ability to interact with biological targets. Specifically, it has shown promise in the following areas:

- Antimicrobial Activity: The chloromethyl group enhances the reactivity of 2-(Chloromethyl)piperidine, allowing it to form new compounds that may exhibit antimicrobial properties. Research has indicated that derivatives of this compound can inhibit bacterial growth effectively.

- Anti-inflammatory Properties: Studies have demonstrated that piperidine derivatives can suppress COX-2 enzyme activity, which is crucial for developing anti-inflammatory drugs. The presence of the chloromethyl group in these derivatives has been linked to enhanced anti-inflammatory effects .

- Neurological Applications: Piperidine derivatives are being explored as potential treatments for neurodegenerative diseases like Alzheimer’s. Compounds incorporating piperidine have shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown .

Organic Synthesis

Reactivity and Versatility:

The chloromethyl group in this compound makes it an excellent candidate for various chemical reactions, including:

- Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitutions with amines and alcohols, facilitating the formation of carbon-nitrogen and carbon-oxygen bonds. This property is crucial for synthesizing complex organic molecules.

- Synthesis of Heterocycles: It serves as a precursor for synthesizing other heterocyclic compounds, which are essential in drug discovery and development .

Case Study 1: Antimicrobial Derivatives

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity against various bacterial strains. The results showed that certain derivatives exhibited significant inhibitory effects, suggesting their potential as lead compounds for antibiotic development.

Case Study 2: Anti-inflammatory Research

Another study focused on the synthesis of piperidine-based compounds aimed at inhibiting COX-2 activity. The findings indicated that modifications to the chloromethyl group enhanced the anti-inflammatory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

作用機序

The mechanism of action of 2-(Chloromethyl)piperidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Chloroalkyl Substituents

N-(2-Chloroethyl)piperidine Hydrochloride

- Structure : Features a chloroethyl (-CH₂CH₂Cl) group on the piperidine nitrogen.

- Molecular Formula : C₇H₁₅Cl₂N.

- Key Differences : The longer chloroethyl chain increases molecular weight (178.10 g/mol ) and alters reactivity. The nitrogen-bound substituent may reduce nucleophilicity compared to the carbon-bound chloromethyl group in 2-(Chloromethyl)piperidine.

- Applications : Used in drug synthesis, such as alkylating agents for cancer therapy .

2-(Aminomethyl)piperidine

- Structure: Replaces the chloromethyl group with an aminomethyl (-CH₂NH₂) group.

- Molecular Formula : C₆H₁₄N₂.

- Key Differences: The amine group enhances hydrogen-bonding capacity, making it suitable for CO₂ absorption studies. For example, 4-Aminopiperidine exhibits higher CO₂ absorption efficiency (0.25 mole/L vs. 0.5 mole/L for piperidine derivatives) .

Heterocyclic Chloromethyl Compounds

2-(Chloromethyl)-imidazo[1,2-a]pyridine (CAS 57892-76-9)

- Structure : A fused bicyclic compound with a chloromethyl group attached to an imidazopyridine ring.

- Molecular Formula : C₈H₇ClN₂.

- Key Differences : The aromatic imidazopyridine ring confers planar rigidity, enhancing binding affinity in medicinal chemistry. It is used in synthesizing antiviral and anticancer agents.

- Market Data : Global market reports highlight its demand in Europe and Asia, driven by pharmaceutical applications .

Pyrimidine, 2-(chloromethyl)-5-methyl

- Structure : A pyrimidine ring (two nitrogen atoms at positions 1 and 3) with chloromethyl and methyl substituents.

- Molecular Formula : C₆H₇ClN₂.

- Key Differences : The electron-deficient pyrimidine ring directs electrophilic substitution reactions differently compared to piperidine. Used in agrochemicals and nucleotide analogs .

Pyridine Derivatives

Pyridine, 2-chloromethyl-, hydrochloride

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₆H₁₂ClN | 133.62 | 190 | Pharmaceutical synthesis |

| N-(2-Chloroethyl)piperidine HCl | C₇H₁₅Cl₂N | 178.10 | N/A | Anticancer agents |

| 2-(Chloromethyl)-imidazo[1,2-a]pyridine | C₈H₇ClN₂ | 166.61 | N/A | Antiviral drugs |

| Pyrimidine, 2-(chloromethyl)-5-methyl | C₆H₇ClN₂ | 142.59 | N/A | Agrochemicals |

Table 2: Reactivity and Functional Group Impact

| Compound | Functional Group | Reactivity Profile |

|---|---|---|

| This compound | -CH₂Cl | Nucleophilic substitution (e.g., with amines, alcohols) |

| 2-(Aminomethyl)piperidine | -CH₂NH₂ | Hydrogen bonding, CO₂ absorption |

| 2-Chloromethyl-pyridine | -CH₂Cl | Electrophilic aromatic substitution |

Structure-Activity Relationships (SAR)

- Piperidine vs. Pyrrolidine : Replacing piperidine with pyrrolidine (five-membered ring) in compounds like APB-12 reduces steric hindrance, enhancing receptor binding .

- Chloromethyl vs. Heterocycles : Heterocyclic esters (e.g., chromones) in APB-10 improve potency by 3–4-fold compared to benzoyl derivatives, highlighting the importance of substituent choice .

Industrial and Environmental Use

While this compound is lab-focused, Epichlorohydrin (a chloromethyl oxirane) is industrially significant in epoxy resin production, though it poses higher toxicity risks .

生物活性

2-(Chloromethyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloromethyl group at the second position of the piperidine ring, which may influence its interactions with biological targets. In this article, we will explore the biological activity of this compound, including its anticancer properties, receptor interactions, and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including this compound. Research indicates that piperidine derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, a study on novel piperidine derivatives demonstrated significant anticancer activity against prostate cancer cells (PC3) with an IC50 value of 0.81 µM for compound 17a, a related piperidine derivative .

The mechanisms through which piperidine derivatives exert their anticancer effects include:

- Inhibition of Tubulin Polymerization : Compounds like this compound may bind to the colchicine site on tubulin, preventing polymerization and disrupting mitotic spindle formation.

- Induction of Apoptosis : Piperidine derivatives have been shown to activate caspase-dependent pathways leading to programmed cell death. This involves mitochondrial membrane disruption and the release of pro-apoptotic factors like cytochrome c .

Sigma Receptor Affinity

Piperidine compounds have also been investigated for their interactions with sigma receptors, which are implicated in various neurological processes. A study identified a related compound with high affinity for sigma receptor 1 (S1R), suggesting that modifications to the piperidine structure can enhance receptor binding and functional activity . Although specific data on this compound's sigma receptor affinity is limited, its structural similarity to other active compounds suggests potential efficacy.

Antioxidant and Anti-inflammatory Properties

Piperidine derivatives have exhibited antioxidant activities, which are crucial for mitigating oxidative stress in biological systems. For instance, certain substituted piperidines have shown promising results in DPPH radical scavenging assays, indicating their ability to neutralize free radicals . Additionally, some studies have reported anti-inflammatory effects associated with piperidine derivatives, likely due to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Data Summary Table

Case Studies

Several case studies have explored the pharmacological properties of piperidine derivatives:

- Case Study on Anticancer Activity : A compound similar to this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction through mitochondrial pathways.

- Study on Sigma Receptor Binding : A computational study highlighted the binding affinities of various piperidine compounds to sigma receptors, suggesting that structural modifications could enhance therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-(Chloromethyl)piperidine, and what factors influence reaction yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions under controlled conditions. For example, analogous piperidine derivatives are synthesized using dichloromethane as a solvent and sodium hydroxide as a base, achieving yields up to 99% under reflux conditions . Key factors include:

-

Reagent stoichiometry : Excess alkylating agents improve substitution efficiency.

-

Temperature : Reactions often proceed at 0–5°C to minimize side reactions.

-

Purification : Column chromatography or recrystallization ensures high purity (≥95%) .

Synthesis Parameters Conditions Source Solvent Dichloromethane Base NaOH Typical Purity ≥95%

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its chloromethyl group, the compound poses risks of toxicity (H300-H313) and reactivity (H290). Essential precautions include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods to prevent inhalation (P305+P351+P338) .

- Storage : Keep at 0–6°C in airtight containers to avoid moisture-induced degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- FTIR : Look for C-Cl stretching vibrations near 600–800 cm⁻¹ and piperidine ring vibrations (C-N stretch at ~1,100 cm⁻¹) .

- NMR : H NMR should show signals for the chloromethyl group (~δ 3.5–4.0 ppm) and piperidine protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry : Molecular ion peaks at m/z 133.6 (M) confirm the molecular formula CHClN .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Solvent Optimization : Replace dichloromethane with THF or acetonitrile to reduce side reactions .

- In-line Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust conditions dynamically .

Q. What strategies are recommended for resolving contradictions in reported physicochemical data (e.g., melting points, spectral profiles) of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare data across multiple databases (e.g., PubChem, NIST) to identify outliers .

- Experimental Replication : Reproduce synthesis and characterization using standardized protocols (e.g., ASTM methods) .

- Computational Verification : Use density functional theory (DFT) to predict spectral profiles and validate experimental observations .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA .

- QSPR Models : Develop quantitative structure-property relationships to predict reaction rates based on substituent effects .

Data Contradiction Analysis Example

| Reported Melting Point | Source | Resolution Strategy |

|---|---|---|

| 128–129°C | Verify purity via HPLC (>99%) | |

| 121–123°C | Check for polymorphic variations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。